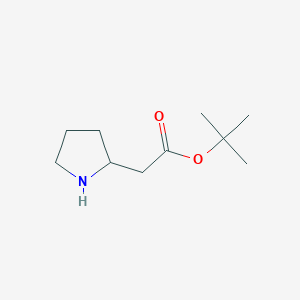

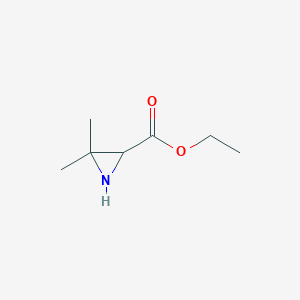

Ethyl 3,3-dimethylaziridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

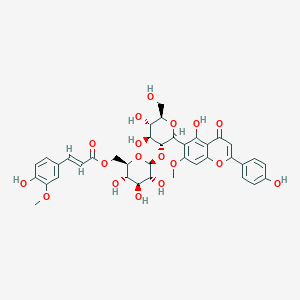

Ethyl 3,3-dimethylaziridine-2-carboxylate (EDAC) is a chemical compound with the molecular formula C7H13NO2 . It has been extensively studied due to its unique properties and potential.

Synthesis Analysis

Acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors . The high strain energy of the aziridine ring promotes its high reactivity towards nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products .Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives, including EDAC, have been found to be weak to moderately active PDIA1 inhibitors . These compounds undergo nucleophilic ring-opening reactions, which occur irrespective of the pH and at a significantly higher reaction rate .Physical And Chemical Properties Analysis

The molecular weight of EDAC is 143.18 g/mol. Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require specific experimental measurements or database references.Scientific Research Applications

-

1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications

- Application Summary : This compound is used for crosslinking anti-human fetuin A (HFA) antibodies on 3-aminopropyltriethoxysilane (APTES)-functionalized surface plasmon resonance (SPR) gold chip and 96-well microtiter plate .

- Methods of Application : The compound is used alone, and in combination with N-hydroxysuccinimide (NHS) or sulfoNHS for crosslinking .

- Results or Outcomes : The study demonstrated that this compound crosslinks anti-HFA antibodies to APTES-functionalized bioanalytical platforms more efficiently than when combined with NHS and sulfoNHS at a normal pH of 7.4 .

-

1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide (EDC)-Induced Gelation of Fully Carboxylated Collagen and the Fabrication of Hydrogels with Enhanced Mechanical Properties

- Application Summary : This compound is used to induce the gelation of succinylated collagen (SCol) based on the formation of anhydride bonds between the carboxyl groups of SCol .

- Methods of Application : The concentration of the SCol system was increased to 30.0 mg mL −1, which was much higher than that of the collagen system (10 mg mL −1) .

- Results or Outcomes : The elastic modulus ( G ′) of SCol hydrogels was improved to 310 Pa, which was higher than that of the collagen hydrogel (20 Pa) .

Future Directions

The future directions for the study of EDAC and similar compounds could involve further exploration of their inhibitory activity against PDIA1 and other potential targets . Additionally, the synthesis and testing of new aziridine-2-carboxylate derivatives could provide valuable insights into their reactivity and potential applications .

properties

IUPAC Name |

ethyl 3,3-dimethylaziridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-6(9)5-7(2,3)8-5/h5,8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOMVJBVDXIMDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618123 |

Source

|

| Record name | Ethyl 3,3-dimethylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-dimethylaziridine-2-carboxylate | |

CAS RN |

84024-59-9 |

Source

|

| Record name | Ethyl 3,3-dimethylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)